4-Cyanobenzoyl Fluoride: A Comprehensive Technical Guide
4-Cyanobenzoyl Fluoride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 4-Cyanobenzoyl fluoride, a versatile reagent with significant potential in organic synthesis and drug discovery. While specific experimental data for 4-Cyanobenzoyl fluoride is limited in publicly accessible literature, this document compiles available information and provides context based on the well-characterized analogous compound, 4-cyanobenzoyl chloride. This guide covers the chemical and physical properties, synthesis, reactivity, and potential applications of 4-Cyanobenzoyl fluoride, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.
Introduction
4-Cyanobenzoyl fluoride (C₈H₄FNO) is an acyl fluoride distinguished by the presence of a nitrile group at the para position of the benzene ring. Acyl fluorides are recognized for their unique reactivity, often serving as milder and more selective acylating agents compared to their chloride counterparts. The dual functionality of a reactive acyl fluoride and a versatile nitrile group makes 4-Cyanobenzoyl fluoride a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Chemical and Physical Properties
Precise quantitative physical data for 4-Cyanobenzoyl fluoride is not widely reported. However, key properties can be inferred from available information and comparison with its chloride analog.
Table 1: Physicochemical Properties of 4-Cyanobenzoyl Fluoride and its Chloride Analog
| Property | 4-Cyanobenzoyl Fluoride | 4-Cyanobenzoyl Chloride (for comparison) |
| CAS Number | 77976-02-4 | 6068-72-0 |
| Molecular Formula | C₈H₄FNO | C₈H₄ClNO |
| Molecular Weight | 149.12 g/mol | 165.57 g/mol |
| Appearance | White powder | Solid |
| Melting Point | Data not available | 68-70 °C |
| Boiling Point | Data not available | 110 °C at 2 mmHg |
| Density | Data not available | ~1.27 g/cm³ (estimate) |
| Solubility | Soluble in most organic solvents, reacts with water. | Reacts with water. |
Synthesis of 4-Cyanobenzoyl Fluoride
General Experimental Protocol: Halogen Exchange from 4-Cyanobenzoyl Chloride
This protocol is based on a general method for the synthesis of benzoyl fluorides from benzoyl chlorides.
Reaction:
Materials:
-
4-Cyanobenzoyl chloride
-
Anhydrous potassium fluoride (spray-dried)
-
Aprotic solvent (e.g., acetonitrile, sulfolane)
-
Phase-transfer catalyst (e.g., 18-crown-6 or tetraphenylphosphonium bromide) (optional)
Procedure:
-
In a flame-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous potassium fluoride in the chosen aprotic solvent.
-
If using, add the phase-transfer catalyst to the suspension.
-
Add 4-Cyanobenzoyl chloride to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium chloride and any unreacted potassium fluoride.
-
The filtrate, containing the 4-Cyanobenzoyl fluoride, can be purified by distillation under reduced pressure or by recrystallization.
Note: This is a generalized procedure and optimization of reaction conditions (temperature, reaction time, solvent, and catalyst) may be necessary to achieve a high yield of the desired product.
Reactivity and Applications
The reactivity of 4-Cyanobenzoyl fluoride is characterized by its two primary functional groups: the acyl fluoride and the nitrile.
-
Acyl Fluoride: This group is a moderately reactive acylating agent, less reactive than the corresponding acyl chloride. This property allows for more selective reactions with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. The milder reactivity can be advantageous in the presence of sensitive functional groups.
-
Nitrile Group: The cyano group is a versatile functional handle that can be transformed into a variety of other functional groups. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems.
Potential Applications:
-
Pharmaceutical Synthesis: The unique reactivity profile of 4-Cyanobenzoyl fluoride makes it a valuable intermediate in the synthesis of complex, biologically active molecules. The ability to selectively acylate and then further modify the nitrile group provides a powerful synthetic strategy.
-
Materials Science: The rigid benzonitrile core and the reactive acyl fluoride handle make this compound a candidate for the synthesis of novel liquid crystals, polymers, and other functional materials. The corresponding 4-cyanobenzoyl chloride is known to be used in the synthesis of liquid crystalline compounds.
-
Agrochemicals: Similar to its applications in pharmaceuticals, 4-Cyanobenzoyl fluoride can serve as a building block for the synthesis of new pesticides and herbicides.
Spectral Data
Detailed spectral data for 4-Cyanobenzoyl fluoride is not available in the provided search results. However, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: Aromatic protons would likely appear as two doublets in the region of 7.5-8.5 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The spectrum would show characteristic peaks for the nitrile carbon (~115-120 ppm), the carbonyl carbon (~160-165 ppm), and the aromatic carbons.
-
¹⁹F NMR: A singlet is expected for the fluorine atom of the acyl fluoride group. The chemical shift would be indicative of the electronic environment.
-
IR Spectroscopy: Key vibrational bands would be expected for the C≡N stretch (~2230 cm⁻¹), the C=O stretch of the acyl fluoride (~1820-1850 cm⁻¹), and C-F stretch.
Safety and Handling
Specific safety and toxicity data for 4-Cyanobenzoyl fluoride are not well-documented. However, based on its structural similarity to other acyl halides, the following precautions should be taken:
-
Corrosive: 4-Cyanobenzoyl fluoride is expected to be corrosive to the skin, eyes, and respiratory tract.
-
Moisture Sensitive: It will likely react with water, including moisture in the air, to release hydrofluoric acid (HF), which is highly toxic and corrosive.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.
Logical Relationships and Workflows
Diagram 1: Synthesis Workflow of 4-Cyanobenzoyl Fluoride
Caption: General workflow for the synthesis of 4-Cyanobenzoyl fluoride.
Conclusion
4-Cyanobenzoyl fluoride is a promising synthetic intermediate with significant potential in various fields of chemistry. While detailed experimental and physical data are currently scarce in the public domain, its reactivity can be inferred from its functional groups and by analogy to related compounds. This guide provides a foundational understanding of 4-Cyanobenzoyl fluoride, which should aid researchers and developers in exploring its synthetic utility. Further investigation into the precise properties and reaction kinetics of this compound is warranted to fully unlock its potential.
